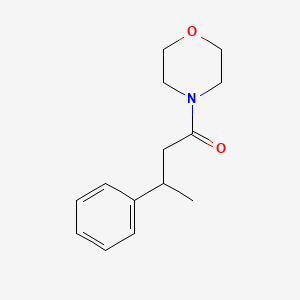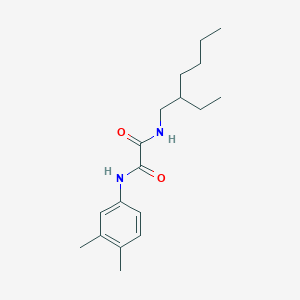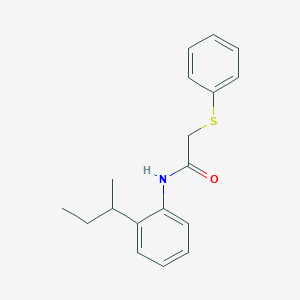
4-(3-phenylbutanoyl)morpholine
描述
4-(3-phenylbutanoyl)morpholine, also known as PBM, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PBM is a morpholine derivative that has been shown to have promising effects on various biological processes, making it an attractive compound for further investigation.
作用机制
The exact mechanism of action of 4-(3-phenylbutanoyl)morpholine is not fully understood, but it is believed to interact with various biological targets such as enzymes and receptors. 4-(3-phenylbutanoyl)morpholine has been shown to modulate the activity of several key enzymes involved in cellular processes such as apoptosis and DNA repair. Additionally, 4-(3-phenylbutanoyl)morpholine has been shown to bind to certain receptors in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
4-(3-phenylbutanoyl)morpholine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 4-(3-phenylbutanoyl)morpholine can inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis in cancer cells. 4-(3-phenylbutanoyl)morpholine has also been shown to have antioxidant properties and may protect cells from oxidative stress. In vivo studies have demonstrated that 4-(3-phenylbutanoyl)morpholine can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 4-(3-phenylbutanoyl)morpholine is its versatility in various scientific fields. 4-(3-phenylbutanoyl)morpholine has been shown to have potential applications in neuroscience, cancer research, and drug discovery. Additionally, 4-(3-phenylbutanoyl)morpholine is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of 4-(3-phenylbutanoyl)morpholine is its limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 4-(3-phenylbutanoyl)morpholine. One area of interest is the development of 4-(3-phenylbutanoyl)morpholine-based compounds with improved biological activity. Additionally, further investigation into the mechanism of action of 4-(3-phenylbutanoyl)morpholine may provide insight into its potential therapeutic applications. Finally, more in vivo studies are needed to fully understand the effects of 4-(3-phenylbutanoyl)morpholine on various biological processes.
科学研究应用
4-(3-phenylbutanoyl)morpholine has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(3-phenylbutanoyl)morpholine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 4-(3-phenylbutanoyl)morpholine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In drug discovery, 4-(3-phenylbutanoyl)morpholine has been used as a scaffold for the development of new compounds with improved biological activity.
属性
IUPAC Name |
1-morpholin-4-yl-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12(13-5-3-2-4-6-13)11-14(16)15-7-9-17-10-8-15/h2-6,12H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOHDDFPFVOVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCOCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3975659.png)
![N-[1-(1-adamantyl)ethyl]-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3975665.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975671.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3975682.png)

![5,5-dimethyl-3-[(4-propoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B3975701.png)

![N-{4-[(2-chloro-4-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3975721.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-fluorophenyl)acetamide](/img/structure/B3975726.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3975734.png)
![1-allyl-4-{[4-(pyridin-4-yloxy)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B3975743.png)
![N-{2-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3975745.png)
